molecular formula C6H4I2O B1358120 3,4-Diiodophenol CAS No. 1243476-86-9

3,4-Diiodophenol

Cat. No.: B1358120
CAS No.: 1243476-86-9
M. Wt: 345.9 g/mol
InChI Key: PDXQVNYRCQKLRZ-UHFFFAOYSA-N
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Description

3,4-Diiodophenol is an organoiodine compound that belongs to the class of iodophenols It is characterized by the presence of two iodine atoms attached to the benzene ring of phenol at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diiodophenol can be synthesized through the iodination of phenol. One common method involves the use of elemental iodine in an aqueous solution at a pH of 5, typically maintained using an acetate buffer. The reaction can be catalyzed by peroxidases when iodine is present as iodide . Another efficient method involves the use of iodine and hydrogen peroxide in water, which allows for selective iodination under relatively mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions similar to those used in laboratory settings. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diiodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4-Diiodophenol primarily involves its ability to undergo electrophilic aromatic substitution and redox reactions. The hydroxyl group on the phenol ring activates the benzene ring, making it more reactive towards electrophiles. In biological systems, its redox properties allow it to participate in electron transfer reactions, which are crucial in various metabolic pathways .

Comparison with Similar Compounds

  • 2,4-Diiodophenol
  • 2,5-Diiodophenol
  • 2,6-Diiodophenol
  • 3,5-Diiodophenol

Comparison: 3,4-Diiodophenol is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to other diiodophenols, this compound may exhibit different electrophilic substitution patterns and redox behaviors, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3,4-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXQVNYRCQKLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620168
Record name 3,4-Diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243476-86-9
Record name 3,4-Diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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